molecular formula C9H10N2O3 B14065026 (2R)-2-(Isonicotinoylamino)propanoic acid

(2R)-2-(Isonicotinoylamino)propanoic acid

Cat. No.: B14065026
M. Wt: 194.19 g/mol
InChI Key: DYXRSQPSAHILRE-ZCFIWIBFSA-N
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Description

(2R)-2-(Isonicotinoylamino)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology It is an amino acid derivative where the amino group is substituted with an isonicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Isonicotinoylamino)propanoic acid typically involves the reaction of ®-2-aminopropanoic acid with isonicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the product is typically done using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Isonicotinoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isonicotinoyl group to its corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

(2R)-2-(Isonicotinoylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(Isonicotinoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isonicotinoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Isonicotinoylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.

    Nicotinamide: A structurally related compound with a similar isonicotinoyl group.

    Isoniazid: An isonicotinoyl derivative used as an antibiotic.

Uniqueness

(2R)-2-(Isonicotinoylamino)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(2R)-2-(pyridine-4-carbonylamino)propanoic acid

InChI

InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-2-4-10-5-3-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1

InChI Key

DYXRSQPSAHILRE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC=NC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=NC=C1

Origin of Product

United States

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